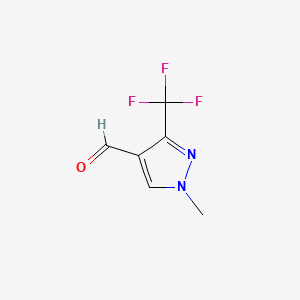

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

概述

描述

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications .

准备方法

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then subjected to distillation to obtain the desired compound .

Industrial production methods often involve scalable and regioselective approaches. For instance, lithiation followed by electrophilic trapping can be used to functionalize the pyrazole ring. Bromination with N-bromosuccinimide (NBS) is another method employed to introduce bromine atoms into the compound, which can then be further elaborated through halogen-metal exchange reactions .

化学反应分析

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .

相似化合物的比较

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-Methyl-5-(trifluoromethyl)-1H-pyrazole: This compound has the trifluoromethyl group at the 5-position instead of the 3-position, leading to different reactivity and applications.

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:

The unique positioning of the trifluoromethyl group in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry .

生物活性

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features, particularly the trifluoromethyl and aldehyde groups, enhance its potential as a pharmacophore in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

The compound consists of a pyrazole ring substituted at the 3-position with a trifluoromethyl group (-CF3) and at the 4-position with a carbaldehyde group (-CHO). This substitution pattern is crucial for its biological activity, as the trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde can form covalent bonds with nucleophilic residues in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity due to its strong electron-withdrawing properties, which can lead to modulation of enzyme activity or inhibition of specific pathways involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate antifungal activity against phytopathogenic fungi. For instance, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides .

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory and anticancer properties. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies have shown that these compounds can induce apoptosis and enhance caspase-3 activity, indicating their potential as anticancer agents .

Case Study 1: Anticancer Activity

In a study evaluating a series of asymmetric pyrazole derivatives, several compounds were identified as effective microtubule-destabilizing agents. Specifically, compounds derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibited significant inhibition of microtubule assembly at concentrations around 20 µM. Further cellular assays revealed that these compounds could induce morphological changes in cancer cells and activate apoptotic pathways .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal efficacy of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides. The results indicated that certain derivatives displayed potent antifungal activity against Fusarium oxysporum and Cytospora mandshurica, suggesting their potential application in agricultural settings as fungicides .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration | Outcome |

|---|---|---|---|

| Antifungal | Gibberella zeae | 100 µg/mL | >50% inhibition |

| Anticancer | MDA-MB-231 (Breast Cancer) | 2.5 - 10 µM | Induced apoptosis; enhanced caspase-3 activity |

| Anticancer | HepG2 (Liver Cancer) | Varies | Significant antiproliferative effects |

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXGLZIJJETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: Are there any notable intermolecular interactions observed in the crystal structures of these compounds?

A2: The crystal packing of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime [] exhibits S⋯N contacts measuring 3.309 Å. These interactions are noteworthy as they suggest potential weak intermolecular forces involving the sulfur atom. On the other hand, 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime [] displays weak intermolecular C—H⋯F interactions. This difference highlights how subtle changes in substituents and their positioning can lead to variations in intermolecular interactions within the crystal lattice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。